molecular formula C5H8BNO3S B13644017 (2-Ethoxythiazol-4-yl)boronic acid

(2-Ethoxythiazol-4-yl)boronic acid

Cat. No.: B13644017
M. Wt: 173.00 g/mol
InChI Key: KUPPJDDYHZBXKO-UHFFFAOYSA-N
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Description

(2-Ethoxythiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxythiazol-4-yl)boronic acid typically involves the reaction of an appropriate thiazole derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) . The reaction conditions often require a base, such as potassium acetate, to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxythiazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Ethoxythiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Thienylboronic acid

Comparison: (2-Ethoxythiazol-4-yl)boronic acid is unique due to the presence of the thiazole ring and the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may offer different electronic and steric properties, making it suitable for specific applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C5H8BNO3S

Molecular Weight

173.00 g/mol

IUPAC Name

(2-ethoxy-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C5H8BNO3S/c1-2-10-5-7-4(3-11-5)6(8)9/h3,8-9H,2H2,1H3

InChI Key

KUPPJDDYHZBXKO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)OCC)(O)O

Origin of Product

United States

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